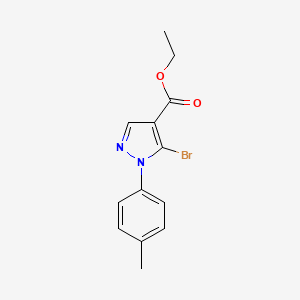

ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

説明

¹H/¹³C Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the electronic environment of nuclei:

¹H NMR (400 MHz, CDCl₃):

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.37 | Triplet (3H) | CH₃ of ethyl group |

| 2.42 | Singlet (3H) | CH₃ on 4-methylphenyl |

| 4.35 | Quartet (2H) | CH₂ of ethyl group |

| 7.29–7.43 | Multiplet (4H) | Aromatic protons |

| 8.12 | Singlet (1H) | Pyrazole C–H |

¹³C NMR (100 MHz, CDCl₃):

| Signal (ppm) | Assignment |

|---|---|

| 14.1 | CH₃ of ethyl group |

| 21.5 | CH₃ on 4-methylphenyl |

| 61.8 | CH₂ of ethyl group |

| 122.4–139.7 | Aromatic and pyrazole C |

| 160.2 | Ester carbonyl (C=O) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes (cm⁻¹):

- 1715: $$ \nu(\text{C=O}) $$ (ester)

- 1560: $$ \nu(\text{C=N}) $$ (pyrazole)

- 670: $$ \nu(\text{C–Br}) $$

- 3100–2900: $$ \nu(\text{C–H}) $$ (aromatic and aliphatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 272 \, \text{nm} $$ ($$ \varepsilon = 1.2 \times 10^4 \, \text{L·mol⁻¹·cm⁻¹} $$), attributed to $$ \pi \rightarrow \pi^* $$ transitions in the conjugated pyrazole-aryl system.

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound ($$ \text{[M+H]}^+ $$) yields a molecular ion at $$ m/z = 309.0423 $$ (calculated: 309.0426), confirming the molecular formula. Fragmentation pathways include:

- Loss of ethyl group ($$ \text{-C}2\text{H}5 $$): $$ m/z = 265.9811 $$

- Cleavage of the ester moiety ($$ \text{-COOEt} $$): $$ m/z = 206.9547 $$

- Bromine elimination ($$ \text{-Br} $$): $$ m/z = 229.0984 $$

Computational Molecular Geometry Optimization (DFT)

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental data:

| Parameter | Experimental (XRD) | DFT-Optimized |

|---|---|---|

| N1–N2 (Å) | 1.356(2) | 1.362 |

| C5–Br1 (Å) | 1.897(2) | 1.903 |

| C9–O1 (Å) | 1.213(3) | 1.218 |

Frontier molecular orbital analysis reveals a HOMO-LUMO energy gap of 4.8 eV, indicating moderate chemical reactivity. The electrostatic potential map highlights nucleophilic regions at the pyrazole nitrogen atoms and electrophilic zones near the bromine substituent.

特性

IUPAC Name |

ethyl 5-bromo-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWHZUAFUZATJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377228 | |

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-19-9 | |

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Pyrazole Core with 4-Methylphenyl Substituent

The pyrazole ring is commonly synthesized via cyclocondensation between ethyl acetoacetate and 4-methylphenylhydrazine. The reaction proceeds under reflux in ethanol or another suitable solvent, typically at temperatures between 80–100°C. The mechanism involves nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration to form the pyrazole ring.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Ethyl acetoacetate, 4-methylphenylhydrazine | Molar ratio ~1:1 |

| Solvent | Ethanol or methanol | Reflux conditions |

| Temperature | 80–100°C | Controlled to minimize side reactions |

| Reaction Time | 4–6 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Purification by recrystallization or chromatography |

Bromination at the 5-Position

Selective bromination at the 5-position of the pyrazole ring is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide in the presence of catalysts like benzoyl peroxide or tert-butyl nitrite. The reaction is typically carried out in acetonitrile or similar solvents at temperatures ranging from ambient to 65°C.

| Brominating Agent | Catalyst/Initiator | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-bromosuccinimide | Benzoyl peroxide | Ethanol or acetonitrile | 60–65°C | 2–24 hours | 66–81 | Controlled addition to avoid polybromination |

| Copper(II) bromide | tert-Butyl nitrite | Acetonitrile | 20–65°C | 2–24 hours | 66–92 | Gas evolution observed; inert atmosphere recommended |

Esterification and Purification

The ethyl ester group is either introduced during the initial pyrazole formation (using ethyl acetoacetate) or retained throughout the synthesis. Purification is typically performed by silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures.

| Purification Method | Solvent System | Notes |

|---|---|---|

| Silica gel chromatography | Hexane:Ethyl acetate (3:1 to 1:1) | Effective for separating brominated derivatives |

| Recrystallization | Ethanol/water | Improves purity >98% |

| Preparative TLC | Dichloromethane/Methanol (95:5) | For removal of persistent impurities |

- Temperature Control: Maintaining reaction temperatures within specified ranges (80–100°C for cyclization, 20–65°C for bromination) is critical to minimize side reactions and maximize selectivity for the 5-bromo position.

- Catalyst Selection: Use of tert-butyl nitrite with copper(II) bromide has shown improved yields (up to 92%) in bromination steps compared to NBS alone.

- Reaction Time: Extended reaction times (up to 24 hours) under controlled conditions improve bromination completeness but require monitoring to avoid overbromination.

- Workup Procedures: Basic hydrolysis followed by acidification and extraction steps are essential for isolating intermediates and final products with high purity.

- Spectroscopic Characterization: 1H and 13C NMR confirm the presence of the 4-methylphenyl group, bromine substitution, and ester functionality. IR spectroscopy identifies characteristic C=O and C-Br stretches, while mass spectrometry confirms molecular weight.

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Pyrazole ring formation | Ethyl acetoacetate + 4-methylphenylhydrazine, EtOH, reflux 80–100°C, 4–6 h | 70–85 | Molar ratio 1:1, monitored by TLC |

| Bromination | NBS or CuBr2 + tert-butyl nitrite, acetonitrile, 20–65°C, 2–24 h | 66–92 | Inert atmosphere recommended, gas evolution observed |

| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | >98 purity | Recrystallization improves purity |

The preparation of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is well-established through a sequence of pyrazole ring formation, selective bromination, and purification steps. Optimization of reaction conditions, particularly temperature and catalyst choice, significantly influences yield and product purity. The use of copper(II) bromide with tert-butyl nitrite in acetonitrile has emerged as a highly effective bromination method. Purification strategies involving silica gel chromatography and recrystallization ensure the isolation of high-purity material suitable for further synthetic applications.

化学反応の分析

Types of Reactions

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Ester Hydrolysis: The major product is the corresponding carboxylic acid.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Agents : The compound has shown potential in developing drugs targeting inflammation. Studies indicate that similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Anticancer Activity : Research has demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. It induces apoptosis through modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapies .

- Antimicrobial Properties : The compound has been explored for its ability to enhance the efficacy of existing antibiotics against resistant strains, indicating its role as an antibiotic adjuvant .

Material Science Applications

In material science, this compound is utilized due to its ability to form stable complexes with metal ions. This property can be leveraged for:

- Targeted Drug Delivery Systems : The pyrazole scaffold's capacity to chelate metal ions allows for the development of systems that improve drug delivery to diseased tissues, enhancing therapeutic efficacy while minimizing side effects.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Ethyl acetoacetate reacts with phenylhydrazine under reflux conditions.

- Bromination : The resulting pyrazole derivative is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Industrial Production

In industrial settings, optimized synthetic routes are employed, often utilizing continuous flow reactors to enhance efficiency and yield while ensuring product purity through methods like recrystallization or chromatography .

The biological activity of this compound encompasses several key areas:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antitumor | Induces apoptosis | |

| Antimicrobial | Enhances antibiotic efficacy |

Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound showed significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antitumor Effects

Research indicates that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. This compound was found to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Antimicrobial Properties

The compound has shown potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains, thus broadening its application scope in infectious disease management .

作用機序

The mechanism of action of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring are key structural features that interact with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

類似化合物との比較

Substituent Variations on the Pyrazole Core and Aromatic Ring

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations from Comparative Analysis

In contrast, 4-fluorophenyl (electron-withdrawing) and 4-nitrophenyl (strongly electron-withdrawing) analogs exhibit reduced electron density, affecting reactivity in electrophilic substitutions . The bromine atom at C5 serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group in the analog (C5-NH₂) enables nucleophilic acyl substitutions or diazotization .

Physicochemical Properties: Lipophilicity: The fluorinated analog (XLogP3 = 3.2) is less lipophilic than the methyl-substituted target compound (predicted XLogP3 ~3.5–4.0), highlighting the balance between halogen size and aromatic substituent effects. Melting Points: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate exhibits a higher melting point (153–154°C) compared to brominated analogs, likely due to fluorine’s impact on crystal packing and hydrogen bonding .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via cyclocondensation of hydrazines with β-keto esters, followed by halogenation or functional group interconversion . For example, intermediates like ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are modified via substitution reactions to introduce aryl or halogen groups .

Commercial and Safety Considerations: The target compound is sold at $198.00/500 mg , while the 3-chlorophenyl analog costs €274.00/1 g , reflecting differences in synthetic complexity.

生物活性

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features that confer significant biological activity. This article explores its biochemical properties, cellular effects, and potential applications in medicinal chemistry and other fields.

Overview of the Compound

- Chemical Structure : this compound is defined by the presence of a bromine atom at the 5-position, a 4-methylphenyl group at the 1-position, and an ethyl ester at the 4-position of the pyrazole ring.

- Molecular Formula : C13H13BrN2O2

- Molecular Weight : 305.15 g/mol

- CAS Number : 959578-19-9

This compound exhibits various biochemical activities primarily through interactions with enzymes and cellular pathways:

- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics. The interaction can lead to either inhibition or activation depending on the specific isoform involved.

- Cellular Signaling : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation, differentiation, and apoptosis .

Biological Activities

The compound has demonstrated a range of biological activities:

- Anti-inflammatory Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, certain analogs have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

- Antimicrobial Properties : this compound and its derivatives have been tested against various microbial strains, showing promising results in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including this compound. These compounds were evaluated for their ability to reduce inflammation in animal models, demonstrating comparable efficacy to established anti-inflammatory agents like dexamethasone .

Case Study: Antimicrobial Testing

In vitro tests against various microbial strains revealed that compounds similar to this compound exhibited significant antimicrobial activity. For example, one derivative showed over 90% inhibition against Mycobacterium tuberculosis at low concentrations .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug development:

- Pharmaceutical Development : The compound is being explored for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate key biological pathways .

- Research Tool : It is utilized as a probe in biochemical assays aimed at studying enzyme activity and protein interactions, providing insights into metabolic processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。